1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as nano-magnetic Fe3O4-based vanadic acid can be used to facilitate the reaction . The use of solid acid catalysts in a controlled environment ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-amino-pyrazole: Similar in structure but lacks the additional methyl group on the pyrazole ring.
1-Methyl-3,5-dimethyl-pyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-6-13-15(3)10(8)11-7-9-4-5-12-14(9)2/h4-6,11H,7H2,1-3H3 |
InChI Key |
RDUBMSDNIZFJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=NN2C |
Origin of Product |
United States |
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